molecular formula C9H9FIN B15305670 2-Cyclobutyl-3-fluoro-4-iodopyridine

2-Cyclobutyl-3-fluoro-4-iodopyridine

Katalognummer: B15305670
Molekulargewicht: 277.08 g/mol
InChI-Schlüssel: OAQJUHTUPRQIAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclobutyl-3-fluoro-4-iodopyridine is an organic compound that belongs to the class of pyridine derivatives It features a cyclobutyl group, a fluorine atom, and an iodine atom attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-3-fluoro-4-iodopyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to achieve higher yields and purity. This can include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyclobutyl-3-fluoro-4-iodopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

2-Cyclobutyl-3-fluoro-4-iodopyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Cyclobutyl-3-fluoro-4-iodopyridine involves its interaction with various molecular targets. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Cyclobutyl-3-fluoro-4-iodopyridine is unique due to the combination of the cyclobutyl, fluorine, and iodine substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C9H9FIN

Molekulargewicht

277.08 g/mol

IUPAC-Name

2-cyclobutyl-3-fluoro-4-iodopyridine

InChI

InChI=1S/C9H9FIN/c10-8-7(11)4-5-12-9(8)6-2-1-3-6/h4-6H,1-3H2

InChI-Schlüssel

OAQJUHTUPRQIAZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)C2=NC=CC(=C2F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.